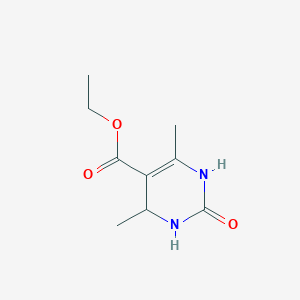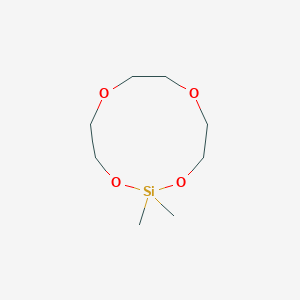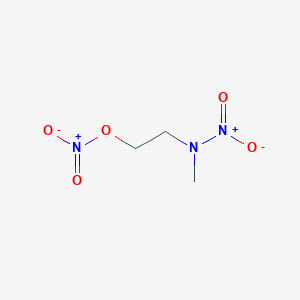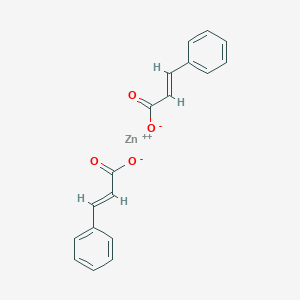
Zinc cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc cinnamate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, cosmetics, and materials science. Zinc cinnamate is a white powder that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
The mechanism of action of zinc cinnamate is not fully understood, but it is believed to be due to its ability to chelate metal ions and scavenge free radicals. This results in a reduction in oxidative stress and inflammation, which can lead to various health benefits.
Efectos Bioquímicos Y Fisiológicos
Zinc cinnamate has been shown to have various biochemical and physiological effects. In vitro studies have shown that zinc cinnamate can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that zinc cinnamate can reduce oxidative stress and improve liver function in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using zinc cinnamate in lab experiments is its low toxicity and high solubility in organic solvents. However, one limitation is its relatively high cost compared to other chemicals.
Direcciones Futuras
There are several future directions for research on zinc cinnamate. One area of interest is its potential use in the treatment of cancer and other diseases. Another area of interest is its use as a UV filter in cosmetics. Additionally, research on the synthesis of zinc cinnamate and its derivatives could lead to the development of new materials with unique properties.
Métodos De Síntesis
Zinc cinnamate can be synthesized by reacting cinnamic acid with zinc oxide in the presence of a solvent such as ethanol or methanol. The reaction is typically carried out at high temperatures and under reflux conditions. The resulting product is then purified using techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Zinc cinnamate has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, zinc cinnamate has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and arthritis. In cosmetics, zinc cinnamate has been used as a UV filter due to its ability to absorb UV radiation. In materials science, zinc cinnamate has been used as a precursor for the synthesis of other materials such as zinc oxide nanoparticles.
Propiedades
Número CAS |
18957-59-0 |
|---|---|
Nombre del producto |
Zinc cinnamate |
Fórmula molecular |
C18H14O4Zn |
Peso molecular |
359.7 g/mol |
Nombre IUPAC |
zinc;(E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/2C9H8O2.Zn/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; |
Clave InChI |
LZQDMXSNTYKRAW-RWUXNGIBSA-L |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Zn+2] |
SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Zn+2] |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Zn+2] |
Otros números CAS |
6798-77-2 18957-59-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



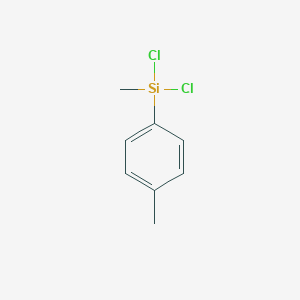
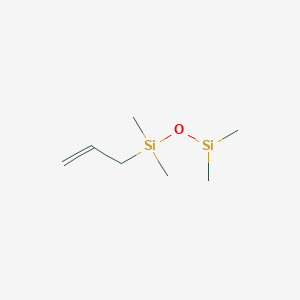
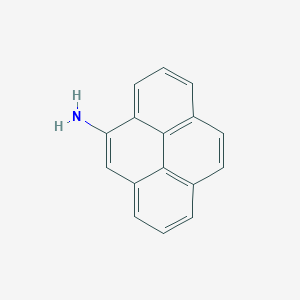
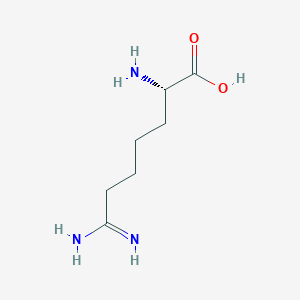
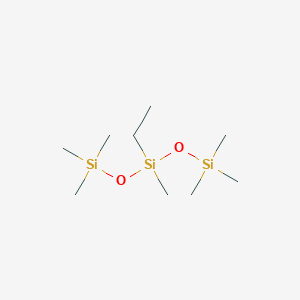
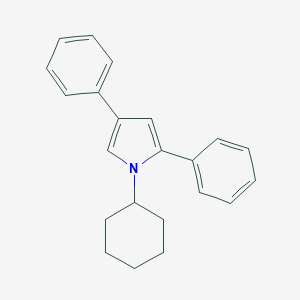
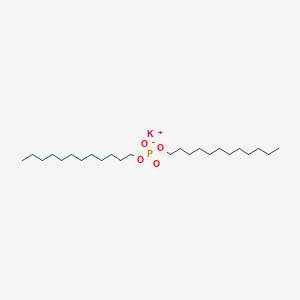
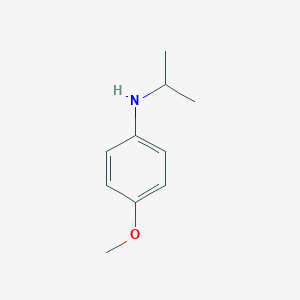

![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)

